Morpholine, 4-(cyclobutylidenemethyl)-
Description
Morpholine, 4-(cyclobutylidenemethyl)-, is a morpholine derivative characterized by a cyclobutylidenemethyl substituent at the 4-position of the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their ability to modulate physicochemical properties (e.g., solubility, lipophilicity) and enhance target binding through hydrogen bonding or steric interactions . The cyclobutylidenemethyl group introduces a strained cycloalkene moiety, which may influence conformational rigidity and metabolic stability compared to other substituents.
Properties
CAS No. |
183137-36-2 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.225 |
IUPAC Name |
4-(cyclobutylidenemethyl)morpholine |
InChI |
InChI=1S/C9H15NO/c1-2-9(3-1)8-10-4-6-11-7-5-10/h8H,1-7H2 |
InChI Key |
QHRCCUVTUODJAL-UHFFFAOYSA-N |
SMILES |
C1CC(=CN2CCOCC2)C1 |
Synonyms |
Morpholine, 4-(cyclobutylidenemethyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Morpholine derivatives with diverse 4-position substituents have been synthesized and evaluated for biological activity. Key comparisons include:
Key Observations :
- Substituent Effects on Activity: Aromatic vs. Aliphatic Groups: Aromatic substituents (e.g., 4-bromophenyl in ) enhance kinase inhibition, while aliphatic groups (e.g., 2-isocyanoethyl in ) improve antiparasitic activity. The cyclobutylidenemethyl group’s aliphatic nature may favor metabolic stability but reduce polar interactions compared to aromatic analogs. Electron-Withdrawing Groups: Chlorine or fluorine substituents (e.g., 2-chlorobenzyl in ) improve solubility and target selectivity, suggesting halogenation could optimize 4-(cyclobutylidenemethyl)morpholine’s drug-likeness.
- Solubility and Lipophilicity :
- Morpholine derivatives with hydrophilic substituents (e.g., morpholine itself) exhibit moderate solubility (~180–200 µM) , while lipophilic groups (e.g., benzyl) reduce aqueous solubility. The cyclobutylidenemethyl group’s moderate lipophilicity (predicted cLogP ~2–3) may balance membrane permeability and solubility.
Physicochemical and Metabolic Stability
- Metabolic Stability :
- Solubility :
- 4-(2-Chlorobenzyl)morpholine exhibited solubility >180 µM , whereas morpholine derivatives with bulkier substituents (e.g., 4-(4-bromophenyl)morpholine) may require formulation optimization for in vivo use .
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